Product packaging for FDNP-D-ALA-NH2(Cat. No.:CAS No. 132055-99-3)

FDNP-D-ALA-NH2

Cat. No.: B157668
CAS No.: 132055-99-3
M. Wt: 272.19 g/mol
InChI Key: NEPLBHLFDJOJGP-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FDNP-D-ALA-NH2 (CAS 132055-99-3) is a chiral reagent primarily used for the enantioselective analysis and separation of amino acids in complex mixtures[affiche:2]. As a key variant of Marfey's reagent, it functions by reacting with D- and L-amino acids to form stable diastereomeric derivatives. These derivatives can be efficiently separated and identified using standard chromatographic techniques, such as HPLC, due to their differing retention times[affiche:2]. This application is critical in various research fields, including biochemistry and pharmaceutical development, where precise amino acid stereochemistry can influence biological activity and drug efficacy[affiche:1][affiche:8]. The compound's mechanism of action in analytical chemistry leverages the reactivity of its dinitrofluorophenyl group to label amino acids, enabling highly sensitive detection[affiche:2]. In biochemical research, this compound and its derivatives are valuable tools for studying enzyme activity, particularly D-amino acid transaminases, and for investigating metabolic pathways[affiche:2]. D-amino acids, like D-alanine, are increasingly recognized for their roles as biomarkers and regulators of physiological function, underscoring the importance of reliable analytical reagents for their study[affiche:8]. This compound is supplied with a purity of ≥98% (HPLC). This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FN4O5 B157668 FDNP-D-ALA-NH2 CAS No. 132055-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(5-fluoro-2,4-dinitroanilino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPLBHLFDJOJGP-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization Principles for Fdnp D Ala Nh2

Precursor Chemistry and Reaction Pathways for FDNP-D-ALA-NH2 Formation

The formation of this compound is a direct process involving the reaction between a highly activated aryl halide and a chiral amine. The efficiency and stereochemical integrity of this synthesis are paramount to its function as a reliable chiral derivatizing agent.

The core reaction for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a leaving group from an aromatic ring by a nucleophile. The scaffold for this reaction is 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent.

The mechanism proceeds in two main steps:

Nucleophilic Attack: The amino group of D-alanine amide acts as the nucleophile, attacking the carbon atom bonded to the fluorine on the dinitrobenzene ring. This step is typically the rate-determining step. masterorganicchemistry.comlibretexts.org The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group in this context. masterorganicchemistry.comlibretexts.org

The benzene (B151609) ring of DNFB is highly activated towards nucleophilic attack due to the presence of two strong electron-withdrawing nitro (–NO₂) groups at the ortho and para positions relative to the fluorine atom. masterorganicchemistry.comlibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.com

Interestingly, while fluorine is typically a poor leaving group in SN1 and SN2 reactions due to the strength of the carbon-fluorine bond, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, not the C-F bond cleavage. The high electronegativity of fluorine pulls electron density from the ring, further activating it towards attack, making DNFB more reactive than its chloro, bromo, or iodo counterparts in this specific reaction. masterorganicchemistry.com

The stereochemical integrity of this compound is critical for its function. The chirality of the final product is derived directly from the starting material, D-alanine amide. The SNAr reaction occurs at the achiral aromatic ring and does not involve the chiral center of the D-alanine moiety. Therefore, the reaction proceeds with the retention of configuration, meaning the D-stereochemistry of the alanine (B10760859) precursor is preserved in the final this compound product.

The primary consideration for stereochemical control is the enantiomeric purity of the D-alanine amide precursor. High-purity D-amino acids can be synthesized through various methods, including the use of highly stereoselective D-amino acid dehydrogenases, which can produce D-amino acids via the reductive amination of corresponding 2-keto acids with high enantiomeric excess (95% to >99%). nih.gov Ensuring the precursor is enantiomerically pure guarantees that the resulting derivatizing agent is also a single enantiomer, which is essential for accurate chiral discrimination.

Methodologies for Chiral Derivatization with this compound

This compound is used to determine the stereochemistry of other chiral molecules, particularly amino acids. It reacts with the primary amino group of an analyte (e.g., a D/L-amino acid mixture) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard analytical techniques like high-performance liquid chromatography (HPLC). nih.gov

The derivatization of a target analyte with this compound is a well-established procedure analogous to the use of its L-isomer, Marfey's reagent. nih.govmdpi.com The reaction involves the nucleophilic substitution of the fluorine atom on this compound by the amino group of the analyte.

Typical reaction conditions are designed to facilitate this SNAr reaction efficiently:

pH Control: The reaction is generally carried out in a mild basic solution, such as a sodium bicarbonate buffer (e.g., 200 mM). mdpi.com The base deprotonates the amino group of the analyte, increasing its nucleophilicity and facilitating the attack on the electron-deficient dinitrophenyl ring.

Solvent: A mixture of an organic solvent like acetone (B3395972) and water is often used. mdpi.com The organic solvent helps to dissolve the relatively nonpolar this compound, while the aqueous buffer maintains the pH and dissolves the typically polar amino acid analyte.

Temperature and Time: The derivatization is commonly performed at a slightly elevated temperature, for instance, 40°C for 1 hour, to ensure the reaction proceeds to completion. mdpi.com

The reaction of this compound with a racemic (D/L) amino acid analyte results in two diastereomers: D-FDNP-D-ALA-NH-Analyte and L-FDNP-D-ALA-NH-Analyte.

For accurate quantitative analysis, the derivatization reaction must be complete and free of side products. Optimization of the protocol is key to achieving high analytical purity.

ParameterOptimization GoalTypical Conditions & Rationale
Reagent Molar Ratio Ensure complete derivatization of the analyte.A molar excess of this compound (e.g., 2:1 ratio to analyte) is used to drive the reaction to completion according to Le Châtelier's principle.
pH Maintain the analyte's amino group in its nucleophilic, unprotonated state without causing hydrolysis of the reagent.A pH of around 8-10 is optimal. Sodium bicarbonate buffer is commonly used. mdpi.com
Temperature Achieve a reasonable reaction rate without causing degradation of the reagent or analyte.Incubation at 40-60°C is typical. Higher temperatures can speed up the reaction but may risk side reactions or degradation. mdpi.com
Reaction Time Allow the reaction to proceed to completion.Typically 60-90 minutes. The time is optimized to ensure all analyte has reacted. mdpi.com
Quenching Stop the reaction and stabilize the products.The reaction is often quenched by acidification (e.g., with HCl), which protonates any remaining unreacted amines and neutralizes the basic catalyst.

Following these optimized protocols ensures that the resulting diastereomers are formed in a ratio that accurately reflects the original enantiomeric composition of the analyte, allowing for precise quantification by HPLC or LC/MS analysis. nih.govmdpi.com

Development of Chiral Variants and Analogues of this compound

While this compound and its L-isomer (Marfey's Reagent, FDNP-L-ALA-NH2) are highly effective, researchers have developed variants and analogues to improve separation, sensitivity, and scope of application. nih.gov The development of these analogues involves modifying the chiral amino acid amide portion of the reagent. nih.gov

The principle is that changing the size and nature of the amino acid side chain in the derivatizing agent can alter the chromatographic properties of the resulting diastereomers, often leading to better separation (resolution) for specific analytes. mdpi.com

A notable example is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) , an advanced Marfey's reagent. mdpi.com Studies have shown that L-FDLA can provide higher sensitivity and better separation for certain derivatized chiral amino acids compared to the original alanine-based reagent. mdpi.com Similarly, a D-leucine based analogue (FDNP-D-LEU-NH2) would be expected to offer similar advantages. Other variants using different amino acids have also been synthesized to create a toolbox of chiral derivatizing agents tailored for specific analytical challenges. nih.gov

Reagent NameChiral ComponentKey Feature
This compound D-Alanine AmideD-chiral derivatizing agent.
Marfey's Reagent (FDNP-L-ALA-NH2) L-Alanine AmideThe original L-chiral derivatizing agent. nih.gov
L-FDLA (FDNP-L-LEU-NH2) L-Leucine Amide"Advanced Marfey's Reagent"; can offer improved chromatographic separation and sensitivity for some analytes. mdpi.com
FDNP-D-LEU-NH2 D-Leucine AmideThe D-isomer analogue of L-FDLA, used for similar purposes as this compound but with potentially different separation characteristics.

The development of these analogues demonstrates the versatility of the dinitrophenyl scaffold and the importance of tailoring derivatization reagents for optimal performance in chiral analysis. nih.gov

Structural Modifications for Enhanced Chiral Selectivity

The effectiveness of a chiral derivatizing agent hinges on its ability to create diastereomers with significant physicochemical differences, which translates to better separation (resolution) in chromatography. Research has focused on modifying the amino acid amide component of the reagent to enhance this separation. The core principle is that altering the size, stereochemistry, and functional groups of the amino acid auxiliary can influence the conformation and retention behavior of the resulting diastereomers. akjournals.comacs.org

Key structural modifications to the core 1-fluoro-2,4-dinitrophenyl (FDNP) structure have been explored to improve chiral selectivity:

Varying the Amino Acid Side Chain: Replacing the alanine in Marfey's reagent with other amino acids introduces different side chains (R groups), which can enhance resolution. Homologous variants with bulkier, more hydrophobic side chains, such as Phenylalanine (Phe), Valine (Val), and Leucine (Leu), typically lead to longer retention times and improved separation of the resulting diastereomers due to increased hydrophobicity. acs.orgakjournals.com

Changing the Stereochemistry: The use of a D-amino acid amide, such as in this compound, instead of the more common L-amino acid amide, provides a complementary reagent. acs.orgnih.gov Studies comparing reagents with D-amino acid auxiliaries to their L-amino acid counterparts have shown that the D-variants can provide enhanced separation of diastereomers. nih.gov This is particularly useful when only one enantiomer of a standard amino acid is available for comparison. acs.org

Introducing Aromatic Groups: The introduction of an aromatic ring directly attached to the chiral center of the amino acid amide, as seen in the variant FDNP-D-Phg-NH2 (where Phg is phenylglycine), has demonstrated significant improvements in separation for specific amino acids. akjournals.com This variant provided excellent separation for serine and asparagine, for which other reagents, including the original Marfey's reagent, performed poorly. akjournals.com The enhanced performance is attributed to the aromatic ring potentially increasing interaction with the C18 stationary phase of the HPLC column, thereby affecting the diastereomer's conformation in a way that magnifies the separation. akjournals.com

The following table summarizes the research findings on how different structural variants impact chiral separation performance.

Reagent VariantChiral AuxiliaryKey Structural FeatureObserved Impact on Chiral SelectivityCitation
FDNP-L-Phe-NH2 L-PhenylalaninamideBulky, hydrophobic aromatic side chainGenerally improved separation compared to Marfey's Reagent. akjournals.com
FDNP-L-Val-NH2 L-ValinamideBulky, hydrophobic aliphatic side chainGenerally improved separation compared to Marfey's Reagent. akjournals.com
FDNP-L-Leu-NH2 L-LeucinamideBulky, hydrophobic aliphatic side chainGenerally improved separation compared to Marfey's Reagent. akjournals.com
FDNP-L-Met-NH2 L-MethioninamideSulfur-containing side chainEnabled better separation for most of the twenty-six α-amino acids tested compared to Marfey's reagent. akjournals.comakjournals.com
FDNP-D-Phg-NH2 D-PhenylglycinamideD-configuration with an aromatic ring at the α-carbonEnabled excellent separation for serine and asparagine where other reagents failed. akjournals.comakjournals.com
D-Amino Acid Variants Various D-Amino AcidsD-configuration of the chiral auxiliaryProvided enhanced separation of diastereomers compared to their L-amino acid analogue counterparts. nih.gov

Synthesis of D- and L-Amino Acid Amide-Based Analogues

The synthesis of both D- and L-amino acid amide-based analogues of this compound follows a consistent and straightforward chemical pathway. The foundational reaction is a nucleophilic aromatic substitution (SNAr). acs.orgakjournals.com

The general synthetic protocol involves the reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) with the desired amino acid amide, which can be of either L- or D-configuration. researchgate.netakjournals.comnih.gov In this reaction, the amino group of the amino acid amide acts as a nucleophile, attacking one of the electron-deficient aromatic carbon atoms bonded to a fluorine atom in DFDNB. akjournals.com This results in the displacement of one of the fluorine atoms, forming a stable covalent bond between the dinitrophenyl ring and the amino acid amide. nih.govnih.gov

The reaction creates a new chiral derivatizing agent where the second fluorine atom on the dinitrophenyl moiety remains reactive. akjournals.com This remaining fluorine is then available to react with the primary amino group of an analyte (e.g., an amino acid from a mixture of enantiomers) to form a pair of diastereomers, which can subsequently be separated and analyzed. nih.govakjournals.com

Researchers have successfully synthesized a range of these analogues by reacting DFDNB with various amino acid amides, including:

L-Alaninamide (to form the original Marfey's Reagent) akjournals.com

L-Phenylalaninamide akjournals.com

L-Valinamide akjournals.com

L-Leucinamide akjournals.com

L-Prolinamide akjournals.com

L-Methioninamide akjournals.com

D-Phenylglycinamide akjournals.com

Furthermore, studies have systematically prepared sets of both L- and D-amino acid-based reagents to directly compare their performance in chiral separations. nih.gov This synthetic flexibility allows for the creation of a tailored library of derivatizing agents, enabling chemists to select the optimal reagent for resolving a specific mixture of enantiomers. nih.govresearchgate.net

Advanced Chromatographic Methodologies Utilizing Fdnp D Ala Nh2

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. When dealing with enantiomers—chiral molecules that are non-superimposable mirror images—standard HPLC methods are often insufficient as enantiomers exhibit identical physical and chemical properties in an achiral environment. To overcome this, a common strategy involves derivatization with a chiral agent to convert the enantiomeric pair into diastereomers. nih.gov

FDNP-D-ALA-NH2, a structural variant of the well-known Marfey's reagent (FDNP-L-Ala-NH2), serves as an effective chiral derivatizing agent. akjournals.comepa.gov The process involves reacting the racemic mixture (e.g., a mixture of D- and L-amino acids) with the enantiomerically pure this compound. This reaction forms a pair of diastereomers (e.g., L-amino acid-FDNP-D-ALA-NH2 and D-amino acid-FDNP-D-ALA-NH2). Unlike the original enantiomers, these resulting diastereomers possess distinct physical properties and different three-dimensional structures, which allows for their separation using conventional, achiral HPLC techniques. nih.govnih.gov

Reversed-Phase HPLC Column Chemistry and Diastereomer Separation

The separation of the newly formed diastereomeric derivatives is typically achieved using reversed-phase HPLC (RP-HPLC). nih.gov This method employs a nonpolar stationary phase and a polar mobile phase. The most common stationary phases for this application are based on silica (B1680970) particles chemically bonded with alkyl chains, with octadecylsilane (B103800) (C18) columns being a frequent choice. akjournals.com

The principle of separation on a C18 column is based on the differential partitioning of the diastereomers between the nonpolar stationary phase and the polar mobile phase. The diastereomers, having different spatial arrangements, exhibit varied hydrophobic interactions with the C18 chains. akjournals.com For instance, the presence of an aromatic ring in a variant of the derivatizing agent was shown to cause greater interaction with the C18 column, affecting the conformation and retention of the diastereomer. akjournals.com The diastereomer that is more nonpolar, or has a conformation allowing for stronger interaction with the stationary phase, will be retained longer on the column, resulting in a later elution time. This difference in retention times enables the resolution and quantification of the original enantiomers.

Optimization of Mobile Phase Systems for Chromatographic Efficiency

The composition of the mobile phase is a critical factor that dictates the efficiency and resolution of the chromatographic separation. Fine-tuning the mobile phase components, including the organic modifier and aqueous additives, is essential for achieving optimal peak shape and baseline separation of the diastereomeric derivatives. akjournals.comepa.gov

In reversed-phase HPLC, an organic solvent is mixed with the aqueous component to modulate the polarity of the mobile phase. Acetonitrile (B52724) is a widely used organic modifier for the separation of this compound derivatives. akjournals.comepa.gov The concentration of acetonitrile directly influences the retention time of the analytes. Increasing the proportion of acetonitrile in the mobile phase makes it more nonpolar, which reduces the retention time of the hydrophobic diastereomers by increasing their solubility in the mobile phase.

For complex mixtures containing multiple amino acid derivatives, a gradient elution is often employed. akjournals.comepa.gov This involves systematically increasing the concentration of acetonitrile over the course of the analysis. A linear gradient of acetonitrile allows for the elution of a wide range of diastereomers with varying polarities in a single run, ensuring that both weakly and strongly retained compounds are separated effectively with sharp peaks. akjournals.com

The aqueous component of the mobile phase provides the polarity needed for the reversed-phase mechanism. Its composition is often enhanced with additives to improve chromatographic performance.

Trifluoroacetic Acid (TFA): Aqueous trifluoroacetic acid is a common additive used to control the pH of the mobile phase and act as an ion-pairing agent. akjournals.com By maintaining a low pH, TFA helps to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to peak tailing. It also ensures that the carboxyl groups of the amino acid derivatives are protonated, leading to more consistent interactions and sharper, more symmetrical peaks. akjournals.com

Triethylamine (B128534) Phosphate Buffer: Buffer systems, such as triethylamine phosphate, are used to maintain a constant pH throughout the separation, which is crucial for reproducible retention times. epa.gov This type of buffer is particularly effective in improving the peak shape for basic amino acids and ensuring stable chromatographic conditions for robust and reliable separation of the diastereomers. epa.gov

Detection Strategies for this compound Derivatives

Once the diastereomers are separated on the HPLC column, a sensitive and reliable detection method is required for their quantification. The chemical nature of the this compound derivatizing agent makes it highly suitable for common HPLC detection techniques.

The most common method for detecting FDNP-derivatized compounds is Ultraviolet-Visible (UV-Vis) spectrophotometry. The derivatizing agent, this compound, contains a 1-fluoro-2,4-dinitrophenyl (FDNP) group. This dinitrophenyl moiety is a strong chromophore, meaning it absorbs light intensely in the UV region of the electromagnetic spectrum.

After the derivatization reaction, this highly absorbing chromophore is attached to each analyte molecule. As the separated diastereomers elute from the column and pass through the detector's flow cell, they absorb UV light at a characteristic wavelength (typically around 340 nm). The amount of light absorbed is directly proportional to the concentration of the derivative, allowing for precise and sensitive quantification of each original enantiomer.

Table of Chromatographic Conditions for Diastereomer Separation

ParameterDescriptionReference
Stationary PhaseReversed-phase C18 column akjournals.com
Mobile Phase AAqueous Trifluoroacetic Acid (TFA) or Triethylammonium Phosphate Buffer (pH 3) akjournals.comepa.gov
Mobile Phase BAcetonitrile akjournals.comepa.gov
Elution ModeLinear Gradient Elution akjournals.com
Detection MethodUV-Vis Spectrophotometry akjournals.com
Detection Wavelength~340 nm
Mass Spectrometry Interfacing for Enhanced Identification and Quantification

The coupling of HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), following derivatization with reagents like this compound, provides a powerful platform for the unambiguous identification and precise quantification of chiral molecules. nih.govchromatographyonline.com Pre-column derivatization not only enables chiral separation on reverse-phase columns but also enhances ionization efficiency and provides a common structural motif that is useful for specific MS scanning techniques. springernature.comspringernature.comnih.gov

The dinitrophenyl group is an excellent chromophore for UV detection (typically at 340 nm) and also performs well in mass spectrometry, especially with electrospray ionization (ESI). fishersci.comacs.org Researchers have found that operating in negative ion mode can offer good sensitivity for the detection of these derivatives. nih.govacs.org For instance, one LC-MS/MS method for analyzing 19 common D- and L-amino acids derivatized with Marfey's reagent demonstrated high sensitivity and the ability to resolve all pairs. nih.govnih.gov

The use of MS/MS allows for highly selective monitoring of specific parent-to-product ion transitions in a technique known as Multiple Reaction Monitoring (MRM). This dramatically reduces background noise and enhances quantification accuracy, which is crucial when analyzing trace amounts of D-amino acids in the presence of abundant L-forms. researchgate.netresearchgate.net Furthermore, high-resolution mass spectrometry (HRMS) has been combined with this derivatization to aid in the metabolomic profiling of amines and amino acids, overcoming challenges like poor retention on reverse-phase media. digitellinc.com The stability of the derivatized analytes is also a key factor; Marfey's derivatized amino acids have been shown to be stable for at least 24 hours at room temperature, ensuring the integrity of samples during longer analytical runs. nih.govnih.govacs.org

Advanced Chromatographic Techniques and Applications

To tackle the immense complexity of biological and natural product samples, single-dimension HPLC is often insufficient. Advanced techniques such as two-dimensional (2D) and three-dimensional (3D) HPLC are employed to increase peak capacity and resolving power.

Two-Dimensional (2D) and Three-Dimensional (3D) HPLC Systems

Two-dimensional HPLC has been effectively used in combination with derivatization by Marfey's reagent and its analogs. nih.govresearchgate.net In a typical 2D-HPLC setup, fractions from the first dimension of separation are automatically transferred to a second column with a different stationary phase chemistry for further separation. This orthogonal approach significantly enhances the ability to resolve target analytes from interfering matrix components. An innovative "2D C3 Marfey's method" has been developed specifically for determining the regiochemistry of enantiomeric amino acid residues in natural products by analyzing peptide fragments from partial hydrolysis. acs.org

While less commonly cited specifically with this compound, three-dimensional (3D) HPLC systems represent a further evolution of this principle, adding a third layer of separation. These systems have been successfully developed for the analysis of D-amino acids in human physiological fluids after derivatization with other agents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). acs.org A 3D-HPLC system might, for example, combine a reversed-phase column, an anion-exchange column, and finally an enantioselective column to achieve complete discrimination of target amino acid enantiomers in highly complex samples like human plasma and urine. acs.org The principles of such multi-dimensional systems are directly applicable to analytes derivatized with this compound to achieve superior selectivity.

Application in Complex Biological and Natural Product Matrices

The derivatization of amino acids with this compound or its L-analog is a cornerstone of chiral analysis in a wide array of complex samples. D-amino acids are increasingly recognized as important biomarkers in physiology and disease. sigmaaldrich.comnih.gov

Research Findings in Biological and Natural Product Matrices

MatrixTarget AnalytesKey FindingsReference
Methicillin-Resistant Staphylococcus aureus (MRSA) Extract19 Proteinogenic D/L-amino acidsMethod demonstrated negligible matrix effects and was successfully used to determine analyte levels in mid-log phase bacterial extracts. nih.govnih.govacs.org
Murine Islets of Langerhans SecretionsD-Amino acidsAn optimized method was used to quantify D-Serine and D-Glutamine secreted by islets, demonstrating the method's robustness for physiological studies. chromatographyonline.com
Mouse Brain Tissue19 Proteinogenic D/L-amino acidsA combination of FDAA derivatization and trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) allowed for simultaneous separation and on-tissue detection. nih.gov
Natural Products (e.g., Microcystins)Constituent amino acidsThe "advanced Marfey's method" was successfully applied to characterize the stereochemistry of amino acids in cyanobacterial toxins. acs.org
Human Physiological SamplesD-Amino acidsDerivatization methods are frequently applied to samples like plasma and urine to investigate D-amino acids as potential biomarkers for conditions such as chronic kidney disease. nih.govnih.gov

These applications highlight the method's versatility in determining the stereochemistry of amino acids in diverse fields, from microbiology and pharmacology to clinical diagnostics and natural product chemistry. nih.govresearchgate.net

Validation Parameters and Performance Assessment in Chiral Analysis

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo rigorous validation. nih.govresearchgate.net For chromatographic methods involving this compound, key validation parameters include linearity, dynamic range, repeatability, accuracy, and precision. researchgate.net

Linearity and Dynamic Range Determination

Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The dynamic range is the interval between the upper and lower concentrations of the analyte that can be determined with suitable precision and accuracy. researchgate.net

For methods using Marfey's reagent, excellent linearity is consistently reported. In one LC-MS/MS study, the method demonstrated good linearity over a wide concentration range for all 20 common amino acids. nih.govacs.org Another study analyzing D-amino acids in islet secretions reported excellent linearity with correlation coefficients (R²) greater than 0.98 for all analytes. chromatographyonline.com The limits of detection (LOD) and quantification (LOQ) are also determined as part of this assessment. For most analytes in the aforementioned study, LODs were at or below 100 nM, demonstrating high sensitivity. chromatographyonline.com

Example Validation Data for Linearity and Sensitivity

ParameterResultReference
Linearity (R²)> 0.98 chromatographyonline.com
Limit of Detection (LOD)≤ 100 nM for most analytes chromatographyonline.com
Limit of Quantification (LOQ)Not specified, but method was robust for quantifying femtomole levels. chromatographyonline.com

Repeatability, Accuracy, and Precision Studies

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net An optimized method for analyzing Marfey's reagent-derivatized amino acids yielded highly reproducible separation with retention time RSDs of less than 1%. chromatographyonline.com General guidelines for chromatographic methods suggest that CV% should not exceed 2% for precision studies. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a reference material or by performing recovery studies on a sample matrix spiked with a known quantity of the analyte. researchgate.net For many validated methods, the average bias should not deviate more than 5-15% from the nominal value. chromatographyonline.comnih.gov The successful application of these methods to complex biological extracts with negligible matrix effects further speaks to their accuracy. nih.govacs.org

Together, these validation studies confirm that analytical methods employing this compound and its analogs are robust, sensitive, and capable of producing reliable quantitative data for chiral analysis. chromatographyonline.com

Limits of Detection and Quantification for Trace Enantiomer Analysis

The analytical sensitivity of a method, particularly for trace analysis, is fundamentally defined by its Limit of Detection (LoD) and Limit of Quantification (LoQ). These parameters are crucial for establishing the minimum concentration of an analyte that can be reliably detected and quantified, respectively. For the enantiomeric analysis of amino acids using the chiral derivatizing agent Nα-(5-Fluoro-2,4-dinitrophenyl)-D-alaninamide (this compound), these limits determine the feasibility of measuring minute quantities of one enantiomer in the presence of a large excess of the other.

This compound is the D-enantiomer of the more commonly documented Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDNP-L-ALA-NH2), which is widely known as Marfey's Reagent. Both reagents operate on the identical principle of forming diastereomeric derivatives with amino acid enantiomers, enabling their separation on conventional achiral stationary phases, typically by reversed-phase high-performance liquid chromatography (RP-HPLC). The resulting diastereomers (e.g., D-reagent with L-amino acid and D-reagent with D-amino acid) exhibit distinct physicochemical properties, leading to different retention times. The detection is most commonly performed using ultraviolet (UV) spectrophotometry, as the dinitrophenyl group provides a strong chromophore with a maximum absorbance (λmax) around 340 nm. researchgate.netfishersci.com

While specific, peer-reviewed studies detailing the LoD and LoQ for amino acid derivatives of this compound are not extensively available, the analytical performance is expected to be directly comparable to that of its L-enantiomer, Marfey's Reagent, given their identical chemical structure apart from stereochemistry. Research on Marfey's Reagent provides well-established benchmarks for the sensitivity of this analytical approach.

Research Findings on Detection Limits with Marfey's Reagent (FDNP-L-ALA-NH2)

Studies utilizing FDNP-L-ALA-NH2 (Marfey's Reagent) coupled with HPLC-UV detection have demonstrated high sensitivity. The limit of detection for amino acid derivatives is reported to be in the low picomolar range, with one study specifying an LoD of 50 picomoles. researchgate.net When coupled with more sensitive detection techniques like tandem mass spectrometry (LC-MS/MS), the sensitivity is significantly enhanced. An optimized method using Marfey's reagent and LC-MS/MS achieved Limits of Detection at or below 100 nM for most amino acids analyzed. nih.gov In that particular study, the LoD for L-Alanine was slightly higher (200 nM), which was attributed to potential impurities in the derivatizing reagent itself. nih.gov

The method's validation has also shown the capability to detect very low percentages of enantiomeric impurities. For instance, one validated HPLC method was able to determine a 0.001% impurity of a D-enantiomer within a DL-amino acid solution. nih.gov This level of sensitivity is critical for applications such as assessing the stereochemical purity of synthetic peptides or detecting biomarkers of disease. nih.govnih.gov

The following tables summarize the reported detection and quantification limits for amino acid analysis using Marfey's Reagent, which serve as a reliable proxy for the expected performance of this compound.

Table 1: Reported Limits of Detection (LoD) for Amino Acids Derivatized with Marfey's Reagent (FDNP-L-ALA-NH2)

Analytical Technique Amino Acids Reported Limit of Detection (LoD) Source
HPLC-UV (340 nm) General 50 pmol researchgate.net
LC-MS/MS Most Analytes ≤ 100 nM nih.gov
LC-MS/MS L-Alanine 200 nM nih.gov

Table 2: Detailed LoD for Various Amino Acids using Marfey's Reagent and LC-MS/MS

Analyte Limit of Detection (LOD) (nM)
D-Alanine 100
L-Alanine 200
D-Aspartate 100
L-Aspartate 100
D-Glutamate 100
L-Glutamate 100
D-Serine 50
L-Serine 50
D-Glutamine 100
L-Glutamine 100

Data derived from a study that reported most analytes had an LOD at or below 100 nM, with specific mention of L-Ala at 200 nM. nih.gov

These findings underscore the capability of chromatographic methods utilizing dinitrophenyl-alaninamide-based derivatization to achieve the low detection and quantification limits necessary for trace enantiomer analysis in complex biological and chemical matrices.

Biological and Biomedical Research Investigations of Fdnp D Ala Nh2

Mechanisms of Action in Biological Systems

The way in which FDNP-D-ALA-NH2 interacts with biological molecules and systems is fundamental to understanding its potential as a therapeutic agent. Research in this area has explored its engagement with crucial cellular components and pathways.

Interaction with DNA and Topoisomerase II Inhibition

Type II topoisomerases are vital enzymes that regulate the topology of DNA, playing a critical role in processes like DNA replication and chromosome segregation. nih.gov These enzymes function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through before resealing the break. nih.gov Certain chemical agents, known as topoisomerase II poisons, can interfere with this process by stabilizing the complex formed between the enzyme and the cleaved DNA. nih.gov This leads to an accumulation of DNA double-strand breaks, which can trigger cell death, a mechanism exploited by several widely used anticancer drugs. nih.gov

While direct studies on this compound's interaction with topoisomerase II are not extensively detailed in the provided search results, the hypothesis that it may act as a topoisomerase II inhibitor is plausible. This is based on the known mechanisms of other anticancer agents that induce DNA damage. nih.gov The use of topoisomerase II poisons is a known strategy in cancer therapy, though it is also associated with the risk of treatment-related leukemias. nih.gov

Potential for Selective Biological Target Interactions in Drug Design

The design of drugs with high selectivity for their biological targets is a primary goal in modern pharmacology to enhance efficacy and reduce side effects. nih.gov For compounds like this compound, which are derivatives of amino acids, the potential for selective interactions is a key area of investigation. nih.govnih.gov The development of molecules that can target specific proteins or pathways involved in disease is a promising therapeutic strategy. nih.gov Multitarget or multifunctional molecules, which can modulate different molecular targets, are also being designed to overcome issues like drug resistance. nih.gov

The core structure of this compound, containing a D-alanine residue, suggests potential for specific interactions. D-amino acids are less common in nature than their L-counterparts, and their incorporation into drug design can offer advantages in terms of stability and target binding. nih.govdrugbank.com For instance, derivatives of the amino acid alanine (B10760859) have been designed and synthesized to create novel compounds with potential therapeutic activities. nih.gov

Therapeutic Potential and Drug Discovery

The exploration of this compound's mechanisms of action has naturally led to investigations into its therapeutic potential, especially in the realms of cancer and infectious diseases.

Development of Anti-cancer Agents

The development of new anticancer agents is a critical area of medical research. nih.govaaadv.orgascopost.com A better understanding of the biology of cancer cells has spurred the development of promising new compounds. nih.gov

Antimicrobial Activities (e.g., Cyanobacteria Growth Inhibition)

Beyond its potential in cancer therapy, the structural components of this compound suggest possible antimicrobial properties. Algae and cyanobacteria are sources of bioactive compounds with recognized antimicrobial activities. nih.govnih.gov Extracts from these organisms have been shown to inhibit the growth of various microbes. nih.govnih.gov The investigation of novel antimicrobial agents is crucial, and various synthetic compounds are also being evaluated for their efficacy. nih.gov

While direct evidence of this compound inhibiting cyanobacteria is not available in the provided results, the broader context of antimicrobial research includes the study of various chemical structures. For example, a study on new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed a broad spectrum of activity against tested microorganisms. nih.gov This indicates that compounds with nitro- and amino-phenyl groups, similar to the dinitrophenyl group in this compound, can possess antimicrobial properties.

Information Not Available for this compound

Following a comprehensive search of available scientific literature, we were unable to locate specific data pertaining to the biological and biomedical research investigations of the chemical compound this compound, also known as N-(2,4-dinitrophenyl)-D-alaninamide.

The search for information on its anti-inflammatory properties, applications in biochemical pathway elucidation, and its specific role in D-amino acid metabolism and pathophysiology did not yield any relevant research findings. The requested topics, including protein-ligand interactions, enzymatic activity modulation, investigation of metabolic pathways, and its contribution to D-amino acid homeostasis, appear to be uncharacterized for this specific compound in the public scientific record.

While information exists for related compounds, such as the L-enantiomer Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (Marfey's Reagent), which is used as a chiral derivatizing agent for amino acid analysis sigmaaldrich.comfishersci.catcichemicals.com, this information is not applicable to the distinct D-enantiomer specified in the request. Similarly, general methodologies for studying protein-ligand interactions nih.gov, enzyme modulation nih.gov, and metabolic pathways nih.gov are available but contain no mention of this compound.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings or data tables for this compound based on the provided outline, as the primary research does not appear to be available in the public domain.

Utilization in Peptide Synthesis and Modification Research

The field of peptide synthesis relies heavily on protecting groups to control the sequence and stereochemistry of the final peptide chain. masterorganicchemistry.comlibretexts.orgresearchgate.net The FDNP group in this compound can be considered a type of Nα-protecting group. Protecting the amino group of an amino acid is a fundamental step to prevent unwanted side reactions during the formation of a peptide bond. nih.govyoutube.com

In solid-phase peptide synthesis (SPPS), a common technique for creating peptides, amino acids are added sequentially to a growing chain attached to a solid resin. scielo.brlsu.eduuci.edu Each amino acid added must have its amino group temporarily blocked by a protecting group, which is then removed to allow the next amino acid to be coupled. While protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are most common, the dinitrophenyl group represents an alternative with different chemical properties. ub.edu

The use of this compound in peptide synthesis could serve two primary purposes:

As a protected D-alanine source: The incorporation of D-amino acids into peptides is a strategy used to increase their resistance to enzymatic degradation and to modulate their biological activity. mdpi.com this compound provides a pre-protected D-alanine unit that could potentially be used in peptide synthesis, although the specific conditions for the removal of the FDNP group would need to be compatible with the rest of the peptide and the solid support.

In post-translational modification studies: Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can significantly affect their function. frontiersin.orgnih.govnih.gov The introduction of a DNP group via a compound like this compound could be explored as a synthetic PTM to study its effects on peptide structure and function. The DNP group's spectroscopic properties would also facilitate the detection and analysis of the modified peptide.

The table below outlines common peptide coupling reagents and protecting groups relevant to the context of utilizing a compound like this compound in peptide synthesis.

Reagent/Group Function Common Examples
Coupling Reagents Promote the formation of the peptide (amide) bond. uni-kiel.debachem.comDCC (N,N'-dicyclohexylcarbodiimide), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Nα-Protecting Groups Block the amino group of the incoming amino acid. libretexts.orgresearchgate.netFmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl)
Side-Chain Protecting Groups Protect reactive functional groups on amino acid side chains.Trt (Trityl), tBu (tert-butyl)

This table provides a general overview of reagents used in peptide synthesis. The specific compatibility and application of this compound with these reagents would require dedicated experimental investigation.

Emerging Applications and Future Research Trajectories for Fdnp D Ala Nh2

Advancements in Analytical Methodologies for Enhanced Resolution and Sensitivity

The primary application of FDNP-D-ALA-NH2 and its L-enantiomer, FDAA (Marfey's reagent), is in the chiral derivatization of amino acids, which facilitates their separation and sensitive detection. nih.govchemicalbook.com Recent progress has focused on developing new derivatizing agents and integrating these methods with powerful analytical platforms to push the boundaries of resolution and sensitivity.

While this compound and its counterpart FDAA are highly successful chiral derivatizing agents (CDAs), research continues into new auxiliaries to overcome limitations and improve performance for specific applications. nih.gov These agents react with the amino group of an amino acid to form diastereomers, which can then be separated using standard, non-chiral chromatography. nih.govnih.gov

Several novel and improved CDAs have been developed:

Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) : An analog of Marfey's reagent, FDVA has been evaluated for its ability to differentiate chiral amino acids. However, studies showed that FDAA provided better separation for a broader range of proteinogenic amino acids, resolving all 19 pairs tested, whereas FDVA failed to resolve alanine (B10760859), arginine, and threonine under the same conditions. nih.gov

o-Phthalaldehyde (B127526) with Chiral Thiols (OPA/IBLC) : The combination of o-phthalaldehyde (OPA) with chiral thiols like N-isobutyryl-L-Cysteine (IBLC) creates highly fluorescent isoindole derivatives. researchgate.net This method is used for the enantiomeric determination of various D-amino acids in complex samples like peptides. researchgate.net

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) : This agent has shown superior performance in specific cases where FDAA is less effective. For instance, S-NIFE achieved the best separation of β-methoxytyrosine stereoisomers. nih.gov

Optically Active Butanols : A novel derivatization approach uses (R)-(-)-2-butanol or (S)-(+)-2-butanol to form N-pivaloyl-(R, S)-2-butyl esters. jamstec.go.jp A key advantage of this method is that it allows for chiral separation on standard gas chromatography (GC) columns, eliminating the need for expensive chiral stationary-phase columns. jamstec.go.jpacs.org

Chiral Derivatizing Agent (CDA)AbbreviationTypical ApplicationKey Advantage/FeatureReference
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Broad-spectrum amino acid analysisHigh enantioselectivity for most proteinogenic amino acids. nih.govnih.gov nih.govnih.gov
Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamideFDVAAlternative to FDAA for amino acid analysisLess effective than FDAA for resolving certain amino acids like Ala and Arg. nih.gov nih.gov
o-Phthalaldehyde / N-isobutyryl-L-cysteineOPA/IBLCFluorometric determination of primary aminesForms highly fluorescent derivatives, enabling sensitive detection. researchgate.net researchgate.net
(R)-(-)-2-butanol / pivaloyl chlorideNP/2BuGC-based isotopic analysis of D/L-alanineAvoids need for chiral columns; allows elution order switching. acs.org acs.org
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFEAnalysis of unusual amino acidsSuperior separation for specific isomers like β-MeOTyr. nih.gov nih.gov

To enhance analytical confidence and resolve complex mixtures, derivatization techniques are often paired with multiple, or "orthogonal," analytical methods. The combination of derivatization with high-resolution mass spectrometry (MS) is particularly powerful.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : The coupling of reversed-phase HPLC with electrospray ionization mass spectrometry (ESI-MS) is a standard method for analyzing FDAA-derivatized amino acids. nih.gov The strong UV absorbance of the dinitrophenyl group at 340 nm facilitates detection, while MS provides mass information for definitive identification. nih.gov

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) : This technique is used for compound-specific nitrogen isotope analysis of amino acid enantiomers. acs.org Derivatization with optically active butanols allows for separation on a standard GC column, after which the sample is combusted and analyzed by IRMS to determine isotopic ratios, which can help elucidate the origins of the molecules. jamstec.go.jpacs.org

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : A significant advancement is the integration of chiral derivatization with IMS-MS, such as Trapped Ion Mobility Spectrometry (TIMS). nih.gov This technique separates the derivatized diastereomers not only by their mass-to-charge ratio but also by their shape (collisional cross-section). This additional dimension of separation provides exceptional resolving power, allowing for the separation of all 19 pairs of proteinogenic D/L-amino acids derivatized with FDAA in a single run. nih.gov

Exploration of Targeted Therapeutic and Diagnostic Modalities

The unique properties of D-amino acids, including their increased stability against enzymatic degradation, make them and their derivatives attractive candidates for therapeutic and diagnostic applications.

There is growing evidence that the levels of endogenous D-amino acids in biofluids can serve as biomarkers for various diseases. nih.gov Altered concentrations of D-serine in the blood have been linked to neurological and psychiatric conditions such as schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis. nih.govnih.gov Furthermore, D-amino acids are being investigated as potential biomarkers for conditions outside the central nervous system, including chronic kidney disease and pancreatic cancer. nih.gov The accurate detection of these often low-abundance D-enantiomers relies heavily on sensitive and specific analytical methods, for which derivatization with agents like this compound is critical. nih.gov

The incorporation of D-alanine into larger molecular scaffolds is a promising strategy for creating advanced drug delivery systems. nih.govnih.gov The D-configuration enhances the stability of peptide-based carriers by making them resistant to proteases, thereby prolonging their circulation time and improving bioavailability.

One study demonstrated the use of a D-alanine scaffold to carry an antineoplastic nitrogen mustard agent. nih.gov The D-alanine carrier was designed to have drug-like properties, showing good bioavailability and similarity to the established drug cyclophosphamide. nih.gov

PropertyValue for D-Alanine Mustard AgentSignificanceReference
Formula Weight276.59 g/molMolecular size, influences absorption and distribution. nih.gov
Log P (Partition Coefficient)1.605Indicates lipophilicity and ability to cross cell membranes. nih.gov
Polar Surface Area29.543 ŲAffects membrane permeability and solubility. nih.gov
Violations of Rule of 50Predicts good oral bioavailability. nih.gov

In another advanced approach, a D-peptide inhibitor was modified with palmitic acid to create a lipophilic derivative. nih.gov This derivative was then encapsulated within a liposome (B1194612) that was further decorated with a targeting moiety, c(RGDyK), to specifically target glioblastoma cells. This multi-component system demonstrates how D-amino acid-based scaffolds can be integrated into sophisticated, targeted drug delivery vehicles for cancer therapy. nih.gov

Fundamental Research into Structure-Activity Relationships

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to designing more effective drugs. Research into peptides containing D-alanine has provided key insights into these structure-activity relationships (SAR).

The inclusion of a D-amino acid like D-alanine can drastically alter a peptide's properties. In a series of synthetic analogues of dermorphin, an opioid peptide, the presence of a D-Ala residue at the second position (D-Ala2) was found to enhance stability against enzymatic degradation. nih.gov This increased stability contributed to the analogues having analgesic potency equal to or greater than the parent compound. nih.gov Similarly, studies on dipeptidyl peptidase IV (DPP IV) inhibitors, which are relevant for managing blood glucose, have shown that inhibitory dipeptides are often rich in amino acids like alanine. mdpi.com The presence of specific residues like alanine can enhance the interaction between the peptide and the enzyme's active site. mdpi.com This demonstrates that the specific stereochemistry and structure of D-alanine within a peptide scaffold are critical determinants of its biological function and therapeutic potential.

Investigating the Impact of Structural Modifications on Biological Efficacy

The unique structure of Nα-[2,4-Dinitro-5-fluorophenyl]-D-alanine amide (this compound), which combines an aromatic dinitrophenyl group with a D-amino acid amide, serves as a foundational scaffold for further chemical investigation. The inclusion of a D-alanine residue is itself a significant structural modification compared to naturally occurring L-amino acids. Research into related peptide compounds has shown that substituting L-amino acids with their D-enantiomers can enhance metabolic stability and influence molecular conformation, which can lead to improved synthetic yields and altered biological activity. nih.gov

Future research is focused on systematically modifying the this compound molecule to explore structure-activity relationships (SAR). Key strategies involve altering the dinitrophenyl ring, the D-alanine core, or the terminal amide group. For instance, modifying the number and position of nitro groups or replacing the fluorine atom on the phenyl ring could modulate the compound's electrophilicity and its potential for covalent interactions with biological targets. In the broader field of antimicrobial peptide research, modifications to charge and hydrophobicity are known to be critical for tuning biological efficacy and target specificity. acs.org Applying these principles to this compound derivatives could lead to new compounds with tailored properties for specific applications in biochemical research and beyond. chemimpex.com

Table 1: Potential Structural Modification Strategies for this compound and Their Predicted Effects

Molecular ComponentModification StrategyPotential Impact on Biological Efficacy
2,4-Dinitrophenyl Group Vary number/position of nitro groupsAlters electronic properties and reactivity
Substitute fluorine with other halogensModifies leaving group potential and interaction specificity
D-Alanine Core Replace with other D-amino acids (e.g., D-Val, D-Leu)Changes steric bulk and hydrophobicity, affecting target binding
Introduce non-natural amino acidsProvides novel side-chain functionalities for unique interactions
Amide Terminus Convert to carboxylic acid or esterAlters charge and hydrogen bonding capacity
N-alkylation of the amideModifies polarity and metabolic stability

Computational Modeling and Simulation for Predictive Research

Computational chemistry offers powerful tools for accelerating the investigation of this compound and its derivatives. Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can provide deep insights into molecular behavior at an atomic level, guiding experimental work and reducing the need for exhaustive synthesis and screening. acs.orgnih.gov These computational approaches are instrumental in predicting how structural changes will affect the biological and chemical properties of the molecule before it is ever synthesized. acs.org

For this compound, computational models can be used to simulate its interaction with specific biological targets, such as enzymes or protein binding pockets. chemimpex.com By calculating binding affinities and interaction energies, researchers can prioritize which structural modifications are most likely to enhance biological efficacy. For instance, MD simulations can reveal the conformational dynamics of the molecule and its derivatives, showing how changes to the structure affect its flexibility and preferred shape, which are critical for biological function. nih.gov Furthermore, computational studies can predict thermodynamic properties, such as the free energy of adsorption to a membrane, which is a key parameter in the study of antimicrobial agents. nih.gov

These predictive capabilities allow for the rational design of novel compounds. acs.org Instead of relying on trial and error, scientists can build virtual libraries of this compound analogs and perform high-throughput computational screening to identify candidates with the most promising properties for specific applications, be it in agricultural chemistry or materials science. chemimpex.com

Table 2: Application of Computational Methods in this compound Research

Computational MethodResearch ApplicationPredicted Outcome
Molecular Docking Simulating binding to a target proteinPredicts binding pose and affinity
Molecular Dynamics (MD) Analyzing conformational changes over timeReveals structural stability and flexibility
QM/MM Modeling chemical reactions (e.g., with a target)Elucidates reaction mechanisms and energy barriers acs.org
Free Energy Perturbation Calculating relative binding affinities of analogsRanks potency of modified compounds

Interdisciplinary Research Areas

Applications in Agricultural Chemical Research

The chemical properties of this compound make it a compound of interest for applications in agricultural science, particularly in the development of novel agrochemicals. chemimpex.com Its background as a peptide derivative aligns with the growing research into antimicrobial peptides (AMPs) as potential alternatives to conventional pesticides. acs.org AMPs are a diverse class of molecules that plants and animals use as a defense mechanism against pathogens. mdpi.com

Research in this area focuses on creating agents that can target specific plant pathogens, such as fungi or bacteria, with greater specificity and potentially lower environmental impact than broad-spectrum chemicals. chemimpex.com The structure of this compound can serve as a starting point or a fragment for designing new peptidomimetics that mimic the activity of natural AMPs, such as plant defensins or thionins. mdpi.com The stability conferred by the D-amino acid and the reactive potential of the dinitrophenyl group are features that can be exploited in the design of durable and effective crop protection agents. The goal is to develop compounds that can be applied to protect crops from disease, contributing to more sustainable agricultural practices. acs.org

Contributions to Advanced Materials Science

The application of this compound extends into the field of materials science, where it is recognized for its potential to contribute to the development of advanced materials. chemimpex.comnetascientific.com The unique combination of a peptide-like component and a functional aromatic group allows this molecule to act as a specialized building block for creating new polymers or functional surfaces.

In materials science, peptides are known for their ability to self-assemble into highly ordered structures like nanofibers and hydrogels. The specific chemical moieties on this compound could be used to direct these assembly processes. The dinitrophenyl group, for example, can participate in aromatic stacking (π-π) interactions, which can help organize the molecules into well-defined supramolecular structures. Furthermore, the reactive fluorine atom provides a handle for covalently linking the molecule to polymer backbones or surfaces, thereby imparting specific chemical functionalities to a bulk material. This could be used to create materials with tailored properties, such as specific binding capabilities or enhanced thermal stability.

Q & A

Q. How can researchers enhance methodological transparency in this compound studies?

  • Methodological Answer : Publish detailed protocols on platforms like Protocols.io . Use checklists (e.g., CONSORT for animal studies) to report experimental conditions, exclusion criteria, and statistical tests. Share code for data analysis via GitHub and provide reagent identifiers (e.g., CAS numbers) to ensure replicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.